molecular formula C12H9ClFN3S B2384646 1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole CAS No. 1001519-10-3

1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole

Cat. No.: B2384646
CAS No.: 1001519-10-3
M. Wt: 281.73
InChI Key: BARMZCOMRCCNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorofluorobenzyl group, an isothiocyanate group, and a methyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function . The compound’s effects on cellular pathways are still under investigation, but it is believed to interfere with key signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-5-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN3S/c1-8-5-12(15-7-18)16-17(8)6-9-10(13)3-2-4-11(9)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARMZCOMRCCNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC=C2Cl)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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